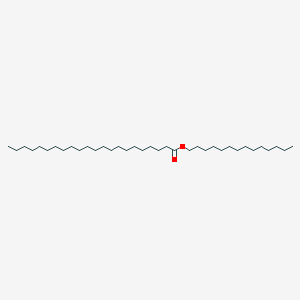

Myristyl behenate

説明

The exact mass of the compound Tetradecyl docosanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tetradecyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKVDDQTHIQFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405075 | |

| Record name | tetradecyl docosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42233-09-0 | |

| Record name | tetradecyl docosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Myristyl Behenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of myristyl behenate, a wax ester with significant potential in the pharmaceutical, cosmetic, and material science industries. This document outlines detailed protocols for the chemical and enzymatic synthesis of this compound, along with robust purification techniques. All quantitative data is summarized in structured tables for clear comparison, and a detailed experimental workflow is provided.

This compound is the ester formed from myristyl alcohol (1-tetradecanol) and behenic acid (docosanoic acid). Its long-chain structure imparts desirable properties such as emollience, lubricity, and thermal stability, making it a valuable component in topical formulations, as a matrix for controlled-release drug delivery systems, and as a phase-change material. The synthesis and purification protocols detailed below are designed to yield high-purity this compound suitable for these applications.

Synthesis of this compound

The synthesis of this compound can be accomplished through two primary routes: direct acid-catalyzed esterification and enzyme-catalyzed esterification.

1. Direct Acid-Catalyzed (Fischer) Esterification

This widely-used method involves the reaction of myristyl alcohol and behenic acid in the presence of an acid catalyst, with the removal of water to drive the reaction towards the formation of the ester.

2. Enzyme-Catalyzed Esterification

An environmentally friendly alternative to chemical synthesis, enzymatic esterification utilizes lipases as biocatalysts. This method proceeds under milder reaction conditions, often resulting in higher purity products with fewer side reactions.[1]

Data Presentation: A Comparative Overview of Esterification Reactions

The following tables summarize quantitative data from studies on the esterification of long-chain fatty acids and alcohols, providing a comparative overview of reaction conditions and yields. While specific data for this compound is limited, the data for analogous esters such as myristyl myristate and behenyl stearate serve as a strong proxy.

Table 1: Acid-Catalyzed Esterification of Long-Chain Fatty Acids

| Fatty Acid | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |

| Myristic Acid | Isopropyl Alcohol | H₂SO₄ | 15:1 | 60 | 5 | >87 |

| Stearic Acid | Stearyl Alcohol | H₂SO₄ | Not Specified | 60 | 48 | 95 |

| Oleic Acid | Oleyl Alcohol | H₂SO₄ | 30:1 | 60 | 48 | 98.4[2] |

| Stearic Acid | 1-Butanol | H₂SO₄ | 10:1 | 65 | Not Specified | >90[3] |

Table 2: Enzyme-Catalyzed Esterification of Fatty Acids

| Fatty Acid | Alcohol | Lipase Source | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |

| Myristic Acid | Myristyl Alcohol | Candida antarctica (Novozym 435) | 1:1 | 70 | 2 | >95[1] |

| Formic Acid | Octanol | Novozym 435 | 7:1 | 40 | 1 | 96.51[4] |

| Myristic Acid | Isopropyl Alcohol | Novozym 435 | 15:1 | 60 | 5 | >87[5] |

| Myristic Acid | Lauryl Alcohol | Candida antarctica lipase B (CALB) | Not Specified | 130 | 10 | 85.57 |

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Esterification

Materials:

-

Behenic Acid (CH₃(CH₂)₂₀COOH)

-

Myristyl Alcohol (CH₃(CH₂)₁₃OH)

-

Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent to facilitate azeotropic removal of water)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethanol or Acetone (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of behenic acid and myristyl alcohol. A slight excess of the less volatile reactant can be used.

-

Solvent and Catalyst Addition: Add toluene to the flask. The amount should be sufficient to dissolve the reactants at the reaction temperature. Add the acid catalyst (e.g., 1-2 mol% of H₂SO₄ or p-TsOH) to the mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the theoretical amount of water has been collected or the reaction is complete as indicated by TLC, cool the mixture to room temperature.

-

Washing: Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

-

Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot suitable solvent, such as ethanol or acetone.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.

Protocol 3: Synthesis of this compound via Enzyme-Catalyzed Esterification

Materials:

-

Behenic Acid

-

Myristyl Alcohol

-

Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

-

Hexane or a solvent-free system

-

Molecular sieves (optional, for water removal)

Equipment:

-

Sealed flask

-

Shaking incubator or orbital shaker

-

Filtration apparatus

Procedure:

-

Reaction Mixture: In a sealed flask, combine equimolar amounts of behenic acid and myristyl alcohol.[6] For a solvent-free system, the reactants are mixed directly. If a solvent is used, hexane is a common choice.

-

Enzyme Addition: Add the immobilized lipase, typically at a loading of 5-10% (w/w) of the total substrate mass.[2]

-

Water Removal (Optional but Recommended): To drive the equilibrium towards ester formation, water can be removed by adding activated molecular sieves to the reaction mixture or by conducting the reaction under vacuum.[1]

-

Incubation: Place the sealed flask in a shaking incubator set to a suitable temperature, typically between 60-70°C, and agitate for 2-48 hours.[1][6] The reaction can be monitored by analyzing the acid value of the mixture over time.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.

-

Purification: The resulting product is typically of high purity. If necessary, it can be further purified by recrystallization as described in Protocol 2.

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

References

A Technical Guide to the Chemical Characterization of Myristyl Behenate

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Chemical Characterization Techniques for Myristyl Behenate

Introduction

This compound (CAS No. 42233-09-0) is a long-chain wax ester formed from myristyl alcohol and behenic acid.[1] Due to its emollient and film-forming properties, it is a valuable excipient in pharmaceutical formulations, particularly in topical drug delivery systems, and a functional ingredient in cosmetics. A thorough chemical characterization is paramount to ensure its identity, purity, quality, and performance in final products. This guide details the primary analytical techniques and methodologies for a comprehensive characterization of this compound.

The core of a robust characterization strategy relies on a multi-technique approach, combining chromatography for separation and purity assessment, spectroscopy for structural elucidation and identity confirmation, and thermal analysis for evaluating physicochemical properties.

Physicochemical Properties

A baseline characterization begins with its fundamental physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₇₂O₂ | [2][3][4] |

| Molecular Weight | 536.96 g/mol | [2][3][4][5] |

| CAS Number | 42233-09-0 | [1][3][4][5] |

| Physical State | Solid / White waxy solid | [2] |

Chromatographic Techniques for Purity and Impurity Profiling

Chromatography is essential for determining the purity of this compound and identifying potential impurities, which often include unreacted starting materials (myristyl alcohol and behenic acid) or other related esters.[6] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), is ideal for analyzing the high-molecular-weight, non-volatile this compound directly without chemical modification.[6]

Experimental Protocol: HPLC-ELSD

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent mixture such as Hexane/Isopropanol (90:10, v/v). Vortex to ensure complete dissolution. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

-

Chromatographic Conditions:

-

Column: A normal-phase column such as a silica or diol column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for separating lipids. Alternatively, a reverse-phase C18 column can be used with a non-aqueous mobile phase.

-

Mobile Phase: Isocratic elution with a mixture of Hexane and Isopropanol (e.g., 98:2 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detector (ELSD): Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow (Nitrogen): 1.5 L/min.

-

-

Data Analysis: Calculate purity based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Gas Chromatography (GC)

GC offers high resolution and sensitivity, making it the preferred method for quantifying volatile impurities and analyzing the fatty acid and alcohol composition after derivatization.[7] For a large wax ester, analysis typically requires a transesterification step to convert the ester into its more volatile fatty acid methyl ester (FAME) and the corresponding fatty alcohol.[6][8]

Experimental Protocol: GC-FID after Transesterification

-

Sample Preparation (Derivatization): Accurately weigh about 5 mg of the sample into a reaction vial. Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol. Cap the vial tightly and heat at 100°C for 30-60 minutes. After cooling, add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution. Vortex the mixture and allow the layers to separate. Carefully transfer the upper hexane layer, containing the fatty acid methyl ester (behenic acid methyl ester) and myristyl alcohol, to a new vial for GC analysis.

-

Chromatographic Conditions:

-

Column: A polar capillary column, such as a wax column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

-

Injector Temperature: 250°C.

-

Detector (FID) Temperature: 260°C.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp at 5°C/min to 240°C, and hold for 15 min.[7]

-

-

Data Analysis: Identify peaks by comparing retention times with certified reference standards of methyl behenate and myristyl alcohol. Quantify based on peak area percentages.

| Parameter | HPLC-ELSD | GC-FID |

| Principle | Separation of non-volatile compounds in the liquid phase. | Separation of volatile compounds in the gas phase. |

| Sample Prep. | Simple dissolution. | Requires chemical derivatization (transesterification).[6] |

| Analyte Form | Intact this compound ester. | Fatty acid methyl ester and fatty alcohol. |

| Primary Use | Purity assessment of the final ester product. | Compositional analysis, detection of residual starting materials. |

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide definitive structural confirmation, which is a critical component of identity testing. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is typically employed.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the molecular structure.[7] Both ¹H and ¹³C NMR spectra are valuable.

-

¹H NMR: The spectrum will show characteristic signals for the protons in different chemical environments. Key signals include a triplet around 4.05 ppm corresponding to the -CH₂- protons of the alcohol moiety adjacent to the ester oxygen (-O-CH₂-), a triplet around 2.28 ppm for the -CH₂- protons of the acid moiety adjacent to the carbonyl group (-CH₂-C=O), a large multiplet between 1.2-1.6 ppm for the bulk methylene (-CH₂-)n protons of the long alkyl chains, and terminal methyl (-CH₃) protons appearing as triplets around 0.88 ppm.[9]

-

¹³C NMR: The carbon spectrum will confirm the presence of the ester carbonyl carbon (~174 ppm), carbons of the ester linkage (-O-CH₂- at ~65 ppm and -CH₂-C=O at ~34 ppm), multiple signals for the long alkyl chains (~22-32 ppm), and the terminal methyl carbons (~14 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of the key ester functional group.[7]

-

Key Absorptions:

-

~1740 cm⁻¹: A very strong and sharp absorption band corresponding to the C=O (carbonyl) stretch of the saturated aliphatic ester.

-

~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the long alkyl chains.

-

~1170 cm⁻¹: Strong C-O stretching vibration of the ester group.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.[7]

-

Expected Data:

-

Molecular Ion Peak ([M]+): A peak corresponding to the molecular weight of this compound (m/z 536.96).

-

Fragmentation: Characteristic fragments corresponding to the loss of the myristyloxy group or the behenoyl group, as well as fragmentation along the alkyl chains.

-

| Technique | Information Provided | Expected Key Data |

| ¹H NMR | Proton environment and connectivity. | δ ~4.05 ppm (-O-CH₂-), δ ~2.28 ppm (-CH₂-C=O), δ ~0.88 ppm (-CH₃) |

| ¹³C NMR | Unique carbon environments. | δ ~174 ppm (C=O), δ ~65 ppm (-O-CH₂-), δ ~14 ppm (-CH₃) |

| IR | Presence of functional groups. | Strong C=O stretch at ~1740 cm⁻¹, C-O stretch at ~1170 cm⁻¹ |

| MS | Molecular weight and fragmentation. | Molecular ion peak at m/z ≈ 537 [M+H]⁺ or 536 [M]⁺ |

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal behavior and stability of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing precise data on melting point, heat of fusion, and crystallization behavior.[10] The melting point is a sharp, well-defined transition for a pure substance and is a key quality control parameter.

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound powder into a standard aluminum DSC pan. Crimp the pan to seal.

-

Instrumental Conditions:

-

Temperature Program: Heat the sample from 25°C to 100°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).

-

Reference: An empty, sealed aluminum pan.

-

-

Data Analysis: Determine the onset temperature and the peak maximum of the endothermic melting event. The area under the peak corresponds to the heat of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which degradation begins.[10] For this compound, TGA can also quantify any residual volatile solvents or moisture.

| Technique | Parameter Measured | Information Gained |

| DSC | Heat Flow (mW) | Melting Point (°C), Heat of Fusion (J/g), Crystallization Profile |

| TGA | Weight Change (%) | Thermal Stability, Decomposition Temperature (°C), Volatile Content |

Classical and Wet Chemical Methods

These methods provide important quality control parameters related to the fatty acid components and overall ester quality.

| Parameter | Description | Significance |

| Acid Value | Measures the amount of free carboxylic acids present. | Indicates the amount of unreacted behenic acid or hydrolytic degradation.[11] |

| Saponification Value | Represents the amount of alkali needed to saponify the ester. | Related to the average molecular weight of the ester.[11] |

| Iodine Value | Measures the degree of unsaturation (double bonds). | For this compound, this value should be very low, indicating saturation.[11] |

| Melting Point | The temperature range over which the solid transitions to a liquid. | A sharp melting range is an indicator of high purity.[10] |

Conclusion

The comprehensive chemical characterization of this compound requires an integrated analytical approach. Chromatographic techniques like HPLC and GC are indispensable for assessing purity and composition. Spectroscopic methods, including NMR, IR, and MS, are essential for unequivocally confirming the chemical structure and identity. Finally, thermal analysis and classical methods provide critical data on physical properties and quality control parameters. Together, these techniques provide the robust data package required by researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of formulations containing this compound.

References

- 1. This compound | 42233-09-0 [chemicalbook.com]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 11. researchgate.net [researchgate.net]

Navigating the Formulation Landscape: A Technical Guide to Myristyl Behenate Solubility

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical and cosmetic formulation, understanding the solubility of individual components is paramount to achieving stable, efficacious, and aesthetically pleasing products. Myristyl behenate, a waxy ester known for its emollient and thickening properties, presents a unique set of challenges and opportunities for formulators. This technical guide offers an in-depth exploration of this compound's solubility in common organic solvents, providing researchers, scientists, and drug development professionals with the essential knowledge for its effective utilization.

This compound (C36H72O2) is a solid, waxy substance with a high molecular weight, which dictates its solubility characteristics.[1][2][3] While specific quantitative solubility data remains scarce in publicly available literature, a strong understanding of the general principles governing wax ester solubility can effectively guide solvent selection and formulation development.

Qualitative Solubility of this compound

Based on the general behavior of wax esters, this compound is anticipated to be soluble in non-polar and moderately polar organic solvents, while exhibiting poor solubility in highly polar solvents like water.[4][5] The principle of "like dissolves like" is the primary determinant of its solubility profile.

For ease of reference, the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below. It is crucial to note that these are general guidelines, and experimental verification is essential for specific applications.

| Solvent Family | Common Examples | Expected Qualitative Solubility of this compound |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |

| Esters | Ethyl Acetate, Isopropyl Myristate | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |

| Alcohols | Ethanol, Isopropanol | Sparingly Soluble to Insoluble (Solubility may increase with heating) |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Sparingly Soluble to Insoluble |

| Water | - | Insoluble |

Experimental Protocol for Determining this compound Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following methodology, adapted from established practices for determining the solubility of waxy esters, provides a reliable framework for in-house assessment.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (>99% purity)

-

Selected Organic Solvent (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system (for analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solute.

-

Accurately pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium solubility is achieved. Equilibrium is reached when the concentration of this compound in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the calibration range of the analytical instrument.

-

Analyze the diluted solution using a validated GC or HPLC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.

-

Logical Workflow for Solubility Assessment

The process of determining the solubility of this compound can be visualized as a logical workflow, from initial solvent screening to final data analysis.

Caption: Workflow for Determining this compound Solubility.

Conclusion

References

A Comprehensive Technical Guide to the Thermal Analysis of Myristyl Behenate using DSC and TGA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For waxy esters like Myristyl behenate, DSC and TGA are indispensable tools for characterizing their melting behavior, thermal stability, and purity.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. This technique is primarily used to determine the temperatures and enthalpies of transitions such as melting, crystallization, and glass transitions. The resulting thermogram provides a detailed fingerprint of the material's thermal properties.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a powerful technique for assessing the thermal stability and decomposition profile of a material. TGA can also be used to quantify the content of volatile components and identify the temperature ranges of degradation.

Experimental Protocols

A meticulously designed experimental protocol is crucial for obtaining accurate and reproducible thermal analysis data. The following sections detail the recommended methodologies for DSC and TGA analysis of this compound.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Material Safety Data Sheet (MSDS) for this compound and adhere to all recommended safety protocols. General safety precautions include:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[1][2]

-

Handle the substance in a well-ventilated area to avoid inhalation of any fumes that may be generated at elevated temperatures.[1][2]

-

In case of spills, follow the cleanup procedures outlined in the MSDS.[1]

Differential Scanning Calorimetry (DSC) Protocol

The following protocol provides a general framework for the DSC analysis of this compound. Instrument-specific parameters may need to be optimized.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling accessory is required.

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Conditions:

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min. This initial heating scan is to erase the sample's prior thermal history.

-

Hold at 100 °C for 5 minutes to ensure complete melting.

-

Cool the sample from 100 °C to 25 °C at a cooling rate of 10 °C/min to observe crystallization behavior.

-

Hold at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min for the primary analysis of the melting behavior.

-

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Data Analysis:

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting endotherm.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the procedure for evaluating the thermal stability of this compound using TGA.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

Experimental Conditions:

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[4]

-

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

Data Analysis:

-

Plot the percentage weight loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

-

Identify the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

-

Determine the residual mass at the end of the experiment.

Data Presentation and Interpretation

Clear and concise presentation of thermal analysis data is essential for interpretation and comparison.

DSC Data

The quantitative data obtained from DSC analysis should be summarized in a table. While specific data for this compound is pending experimental determination, Table 1 provides a template and includes illustrative data for a related compound, Myristyl Myristate, which has a melting point of approximately 38-42°C.

Table 1: Illustrative DSC Data for a Fatty Acid Ester

| Parameter | Value |

| Onset of Melting (°C) | ~38 |

| Peak Melting Temperature (Tm) (°C) | ~40 |

| Enthalpy of Fusion (ΔHf) (J/g) | Data to be determined |

Interpretation of DSC Thermogram: The DSC thermogram of a pure, crystalline fatty acid ester is expected to show a single, sharp endothermic peak corresponding to its melting point. The peak temperature (Tm) is a characteristic property of the substance. The enthalpy of fusion (ΔHf) is a measure of the energy required to melt the crystalline structure and is related to the degree of crystallinity. A broad melting peak or the presence of multiple peaks may indicate impurities or the existence of different polymorphic forms.

TGA Data

The results from the TGA analysis should be presented in a similar tabular format. Table 2 provides a template for presenting TGA data. Fatty acid esters generally exhibit good thermal stability, with decomposition typically occurring at temperatures above 200°C.[5]

Table 2: Illustrative TGA Data for a Fatty Acid Ester

| Parameter | Value |

| Onset of Decomposition (Tonset) (°C) | Data to be determined |

| Temperature of Maximum Decomposition Rate (°C) | Data to be determined |

| Residual Mass at 600 °C (%) | Data to be determined |

Interpretation of TGA Curve: The TGA curve for a high molecular weight ester like this compound is expected to show a single-step decomposition process in an inert atmosphere. The onset temperature of decomposition provides an indication of its thermal stability. A lower onset temperature suggests lower stability. The derivative of the TGA curve (DTG curve) shows the rate of weight loss, with the peak indicating the temperature at which the decomposition is most rapid.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the DSC and TGA experimental procedures.

Caption: Workflow for DSC Analysis of this compound.

Caption: Workflow for TGA Analysis of this compound.

Conclusion

The thermal analysis of this compound by DSC and TGA provides critical data for its application in pharmaceutical and cosmetic formulations. While this guide presents a robust methodology for these analyses, the acquisition of specific experimental data for this compound is paramount for a complete characterization. The outlined protocols for sample preparation, experimental conditions, and data interpretation serve as a valuable resource for researchers and scientists. The illustrative data from related compounds offer a comparative basis for understanding the expected thermal behavior. Future work should focus on obtaining and publishing the precise DSC and TGA thermograms of this compound to further enhance its material profile for drug development and other applications.

References

A Technical Guide to the Spectroscopic Analysis of Myristyl Behenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl behenate is a long-chain wax ester composed of myristyl alcohol and behenic acid. As an ester of two long saturated carbon chains, its physical and chemical properties are of interest in various fields, including pharmaceuticals, cosmetics, and material science. A thorough structural characterization is essential for its application and quality control. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to analyze this compound.

Molecular Structure

This compound consists of a C14 fatty alcohol (myristyl alcohol) esterified with a C22 fatty acid (behenic acid). The total carbon count is 36.

Chemical Formula: C₃₆H₇₂O₂ Molecular Weight: 536.95 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous structural confirmation.[1]

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in different chemical environments along the aliphatic chains and near the ester group.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Terminal CH₃ (Myristyl & Behenyl) | ~0.88 | Triplet (t) | 6H |

| -(CH₂)n- (Bulk methylene) | ~1.25 | Broad Singlet | ~60H |

| β-CH₂ to C=O (Behenyl) | ~1.63 | Quintet (quin) | 2H |

| α-CH₂ to C=O (Behenyl) | ~2.28 | Triplet (t) | 2H |

| α-CH₂ to Ester Oxygen (Myristyl) | ~4.05 | Triplet (t) | 2H |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the carbon backbone. Due to the long aliphatic chains, many of the methylene carbons will have overlapping signals.

| Assignment | Chemical Shift (δ, ppm) |

| Terminal CH₃ (Myristyl & Behenyl) | ~14.1 |

| -(CH₂)n- (Bulk methylene) | ~22.7 - 29.7 |

| β-CH₂ to C=O (Behenyl) | ~25.0 |

| α-CH₂ to Ester Oxygen (Myristyl) | ~64.4 |

| α-CH₂ to C=O (Behenyl) | ~34.4 |

| Ester Carbonyl (C=O) | ~173.9 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester group and the long hydrocarbon chains.[2][3]

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2918 - 2850 | Strong |

| C=O Stretch (Ester) | ~1734 | Strong |

| CH₂ Bend (Scissoring) | ~1467 | Medium |

| C-O Stretch (Ester) | ~1170 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For wax esters like this compound, electron ionization (EI) mass spectrometry typically leads to characteristic fragmentation patterns.[4][5]

| m/z | Assignment | Notes |

| 536 | [M]⁺ | Molecular ion peak, may be of low intensity or absent. |

| 339 | [CH₃(CH₂)₂₀CO]⁺ | Acylium ion from cleavage of the C-O bond (Behenoyl fragment). |

| 196 | [CH₃(CH₂)₁₃]⁺ | Myristyl carbocation from cleavage of the C-O bond. |

| 57 | [C₄H₉]⁺ | Common fragment from long alkyl chains (base peak).[6] |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. A relaxation delay of 1-2 seconds is typically sufficient.[1]

-

¹³C NMR : Acquire the spectrum with proton decoupling to simplify the spectrum. A longer acquisition time with more scans will be necessary due to the low natural abundance of ¹³C.[1]

-

-

Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid Phase : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solution Phase : Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform).[3]

-

-

Acquisition : Place the sample (pellet or solution cell) in the beam path of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (GC-MS)

-

Sample Preparation : Dissolve the this compound sample in a volatile organic solvent like hexane or ethyl acetate to a concentration of approximately 1 mg/mL.[7]

-

Gas Chromatography (GC) :

-

Column : Use a non-polar capillary column suitable for high-temperature analysis.

-

Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Temperature Program : Use a temperature gradient that allows for the elution of the high molecular weight ester. For example, start at 150°C and ramp up to 320°C.[5]

-

-

Mass Spectrometry (MS) :

-

Data Analysis : Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions to confirm the structure.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

References

Unraveling the Solid-State intricacies: A Technical Guide to the Crystal Structure and Polymorphism of Myristyl Behenate

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The solid-state properties of long-chain esters are of paramount importance in the pharmaceutical and specialty chemical industries, influencing critical parameters such as stability, bioavailability, and processability. This technical guide delves into the crystal structure and polymorphism of myristyl behenate, a saturated wax ester composed of myristyl alcohol and behenic acid.

Introduction to this compound

This compound, with the chemical formula C₃₆H₇₂O₂, is a wax ester characterized by its long aliphatic chains. This molecular structure predisposes the compound to exhibit complex solid-state behavior, including the phenomenon of polymorphism. Polymorphism, the ability of a substance to exist in multiple crystalline forms with different molecular packing and/or conformational arrangements, can significantly impact the material's physicochemical properties. A thorough understanding of the polymorphic landscape of this compound is therefore crucial for its application in various fields.

Understanding Polymorphism in Wax Esters

Long-chain esters, like this compound, are known to exhibit polymorphism due to the flexibility of their alkyl chains, which allows for various packing efficiencies and intermolecular interactions within the crystal lattice. Different polymorphs of the same compound can display distinct melting points, solubilities, and mechanical properties. These differences arise from variations in the crystal lattice energy and are a key consideration in drug development and materials science.

Quantitative Data on this compound Polymorphs

A comprehensive review of scientific literature reveals a notable absence of detailed crystallographic data for this compound. Specific quantitative data such as unit cell dimensions, space groups, and the definitive identification of its polymorphic forms are not publicly available at the time of this guide's publication. The following tables are provided as standardized templates for the systematic recording of such data as it becomes available through future research.

Table 1: Crystallographic Data of this compound Polymorphs

| Polymorphic Form | Crystal System | Space Group | Unit Cell Parameters (a, b, c, α, β, γ) |

| Form I | Data Not Available | Data Not Available | Data Not Available |

| Form II | Data Not Available | Data Not Available | Data Not Available |

| ... | Data Not Available | Data Not Available | Data Not Available |

Table 2: Thermal Properties of this compound Polymorphs

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Solid-Solid Transition Temperatures (°C) |

| Form I | Data Not Available | Data Not Available | Data Not Available |

| Form II | Data Not Available | Data Not Available | Data Not Available |

| ... | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols for Polymorphism Characterization

The investigation of polymorphism in a long-chain ester like this compound necessitates a multi-technique approach. The following are detailed experimental protocols for the key analytical methods employed in such studies.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, including melting points and solid-solid phase transformations, and to quantify the associated enthalpy changes.

Methodology:

-

A sample of this compound (3-5 mg) is accurately weighed into an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The sample is subjected to a controlled temperature program, typically a heating and cooling cycle, under an inert nitrogen atmosphere. A common heating rate is 10 °C/min.

-

The heat flow to or from the sample is monitored as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are recorded.

-

Analysis of the resulting thermogram provides data on melting points, transition temperatures, and enthalpies of fusion and transition.

Powder X-Ray Diffraction (PXRD)

Objective: To identify and differentiate between crystalline polymorphs based on their unique diffraction patterns.

Methodology:

-

A finely powdered sample of this compound is uniformly spread onto a sample holder.

-

The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Each crystalline form will produce a characteristic diffraction pattern with peaks at specific 2θ angles, which serves as a fingerprint for that polymorph.

-

Variable-temperature PXRD (VT-PXRD) can be employed to monitor polymorphic transformations as the sample is heated or cooled in situ.

Polarized Light Microscopy (PLM)

Objective: To visually observe the crystal morphology (habit) of different polymorphs and to monitor phase transformations.

Methodology:

-

A small amount of this compound is placed on a microscope slide.

-

The sample is observed under a microscope equipped with crossed polarizers. Crystalline materials, being birefringent, will appear bright against a dark background.

-

Different polymorphs often exhibit distinct crystal shapes (e.g., needles, plates, spherulites).

-

A hot stage can be used to control the temperature of the sample, allowing for the direct observation of melting, crystallization, and solid-state transformations.

Visualized Workflow for Polymorphism Investigation

The logical progression of experiments to characterize the polymorphism of a new material is crucial. The following diagram illustrates a standard workflow for such an investigation.

Myristyl Behenate as a Lipid Excipient: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl behenate, a long-chain fatty acid ester, is emerging as a versatile lipid excipient in pharmaceutical formulations. Its primary mechanism of action revolves around its ability to form a solid, hydrophobic matrix, which can be leveraged for various drug delivery applications. This technical guide elucidates the core mechanisms through which this compound influences drug product performance, focusing on its role in creating sustained-release systems and as a key component in solid lipid nanoparticles (SLNs). This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its characterization, and a summary of its functional attributes in advanced drug delivery.

Introduction to this compound

This compound is the ester of myristyl alcohol and behenic acid. As a solid lipid at room temperature, it offers excellent potential for creating structured lipid-based drug delivery systems. Its highly lipophilic nature makes it a suitable candidate for encapsulating hydrophobic active pharmaceutical ingredients (APIs), protecting them from degradation, and controlling their release profile. While structurally similar to the more extensively studied glyceryl behenate (Compritol® 888 ATO), this compound possesses its own distinct physicochemical characteristics that make it a valuable tool in the formulator's arsenal.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug delivery.

| Property | Value | Source |

| Chemical Name | Tetradecyl docosanoate | N/A |

| Molecular Formula | C36H72O2 | [1] |

| Molecular Weight | 536.96 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | White to off-white waxy solid | [2] |

| Melting Point | Estimated 37-39 °C (based on Myristyl Myristate) | [2] |

| Solubility | Insoluble in water; Soluble in oils and organic solvents | [2] |

Core Mechanisms of Action

The utility of this compound as a lipid excipient is primarily attributed to two key mechanisms: matrix formation for sustained release and nanoparticle engineering for targeted and controlled delivery .

Sustained-Release Matrix Former

In solid oral dosage forms, such as tablets, this compound acts as a hydrophobic matrix-forming agent.[3][4] The mechanism can be described as follows:

-

Matrix Encapsulation: During formulation, typically through processes like melt granulation or direct compression, the API is homogeneously dispersed within the molten or powdered this compound. Upon cooling and solidification, the lipid forms a solid, inert matrix that physically entraps the drug molecules.

-

Diffusion-Controlled Release: When the tablet is exposed to gastrointestinal fluids, the aqueous medium penetrates the hydrophobic matrix through pores and channels. The dissolved drug then diffuses out of the matrix down a concentration gradient.[4][5] The tortuous path created by the lipid matrix slows down the diffusion process, resulting in a sustained release of the API over an extended period. The release rate is governed by the porosity of the matrix and the solubility of the drug in the surrounding fluid.

Solid Lipid Nanoparticle (SLN) Formation

This compound can serve as the solid lipid core in the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers that offer advantages such as improved bioavailability, targeted delivery, and protection of labile drugs.

-

Nanoparticle Formulation: SLNs are typically produced by high-pressure homogenization or microemulsion techniques. This compound is melted, and the lipophilic drug is dissolved or dispersed within the molten lipid. This lipid phase is then dispersed in a hot aqueous surfactant solution to form an emulsion. Rapid cooling of this emulsion leads to the solidification of the lipid droplets, forming SLNs with the drug encapsulated within the solid lipid core.

-

Mechanisms of Drug Loading and Release:

-

Drug Entrapment: The drug is incorporated into the crystalline structure of the this compound matrix. Imperfections in the crystal lattice can create more space for drug accommodation.

-

Controlled Release: Drug release from SLNs is governed by a combination of diffusion, lipid matrix erosion, and swelling. The solid nature of the lipid core restricts drug mobility, leading to a sustained release profile.

-

Experimental Protocols

The characterization of this compound and its formulations is crucial for understanding its performance as a lipid excipient. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, crystallinity, and polymorphic behavior of this compound and its drug-loaded formulations.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan. For drug-loaded samples, use the prepared formulation (e.g., physical mixture, granules, or lyophilized SLNs).

-

Instrument Setup: Use a calibrated differential scanning calorimeter. Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

-

Thermal Analysis:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 20°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 100°C) under a nitrogen purge.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Perform a second heating scan under the same conditions as the first to evaluate any changes in the thermal behavior due to the thermal history.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔH). A sharp melting peak indicates a highly crystalline material, while a broad peak suggests a more amorphous or less ordered structure. The presence of multiple peaks can indicate polymorphism.

X-Ray Diffraction (XRD)

Objective: To investigate the crystalline structure and identify any polymorphic changes in this compound upon formulation.

Methodology:

-

Sample Preparation: Prepare a powdered sample of this compound or the formulated product. Ensure a flat, uniform surface of the powder in the sample holder.

-

Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Data Collection: Scan the sample over a defined 2θ range (e.g., 5° to 50°) at a specific scan speed.

-

Data Analysis: The resulting diffraction pattern will show peaks at specific 2θ angles, which are characteristic of the crystalline structure of the material. Sharp, intense peaks are indicative of a highly crystalline material, whereas a broad halo suggests an amorphous state. Changes in the peak positions or the appearance of new peaks in the formulated product compared to the pure excipient can indicate polymorphic transitions or interactions with the API.[6]

In Vitro Drug Release Studies

Objective: To determine the rate and mechanism of drug release from this compound-based formulations.

Methodology for Sustained-Release Tablets:

-

Apparatus: Use a USP Type II (paddle) dissolution apparatus.

-

Dissolution Medium: Select a dissolution medium that is relevant to the intended site of drug release (e.g., simulated gastric fluid or simulated intestinal fluid). The volume should be sufficient to maintain sink conditions.

-

Procedure:

-

Pre-warm the dissolution medium to 37 ± 0.5°C.

-

Place the tablet in the dissolution vessel.

-

Rotate the paddle at a specified speed (e.g., 50 or 75 rpm).

-

At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

-

-

Analysis: Analyze the withdrawn samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. Plot the cumulative percentage of drug released versus time.

Methodology for Solid Lipid Nanoparticles (Dialysis Bag Method):

-

Apparatus: Use a dialysis bag with a molecular weight cut-off (MWCO) that allows the passage of the drug but retains the nanoparticles.

-

Release Medium: Use a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure:

-

Dispense a known amount of the SLN suspension into the dialysis bag and seal it.

-

Place the dialysis bag in a vessel containing a known volume of the release medium, maintained at 37 ± 0.5°C with constant stirring.

-

At specified time points, withdraw a sample from the release medium and replace it with fresh medium.

-

-

Analysis: Quantify the drug concentration in the collected samples using a suitable analytical technique. Plot the cumulative percentage of drug released against time.

Conclusion

This compound is a promising lipid excipient with a clear mechanism of action centered on its ability to form a hydrophobic matrix. This property can be effectively utilized to develop sustained-release oral dosage forms and advanced nanoparticle-based drug delivery systems. Its performance is intrinsically linked to its physicochemical properties, particularly its solid-state characteristics. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and its formulations, enabling researchers and drug development professionals to harness its full potential in creating innovative and effective pharmaceutical products. Further research into the specific physicochemical parameters of this compound will undoubtedly enhance its application and predictability in formulation development.

References

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. Myristyl myristate - Description [tiiips.com]

- 3. Controlled release of tramadol hydrochloride from matrices prepared using glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. nlc-bnc.ca [nlc-bnc.ca]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Fundamental Properties of Myristyl Behenate for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl behenate, an ester of myristyl alcohol and behenic acid, is a lipid excipient with growing interest in the pharmaceutical sciences for its potential in advanced drug delivery systems. Its solid-state nature at physiological temperatures, coupled with its biocompatibility and ability to form stable particulate systems, makes it a prime candidate for the formulation of Solid Lipid Nanoparticles (SLNs) and other lipid-based carriers. This technical guide provides an in-depth overview of the core physicochemical properties, safety profile, and formulation considerations of this compound, intended to support researchers and drug development professionals in harnessing its potential for effective drug delivery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in drug delivery. These properties dictate its behavior in biological systems and during the formulation process.

Data Summary

Quantitative data for this compound is not extensively available in public literature. The following table summarizes its known properties, supplemented with data from structurally similar lipids where noted. These values should be considered as a baseline for formulation development and require experimental verification.

| Property | Value | Source/Note |

| Molecular Formula | C36H72O2 | [1] |

| Molecular Weight | 536.96 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | Data not available. Estimated based on related compounds: Myristyl myristate (~38°C), Behenyl behenate (70-74°C), Glyceryl behenate (65-77°C). | |

| Solubility | Insoluble in water. Soluble in hydrophobic solvents (e.g., esters, mineral oil). Dispersible in glycols. (Data for Myristyl myristate) | |

| Critical Micelle Concentration (CMC) | Data not available. As a non-polar lipid, significant micelle formation in aqueous solution is not expected without co-surfactants. |

Experimental Protocols for Property Determination

Objective: To determine the melting point range of this compound.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.[2][3]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[4]

-

The melting point is reported as a range between these two temperatures.

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents relevant to drug formulation.

Methodology:

-

A series of vials containing a fixed volume of different solvents (e.g., water, ethanol, chloroform, acetone, phosphate-buffered saline) are prepared.

-

Increasing amounts of this compound are added to each vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C and 37 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

For qualitative assessment, the solutions are visually inspected for the presence of undissolved solid.

-

For quantitative analysis, the saturated solutions are filtered to remove excess solid. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) after appropriate derivatization if necessary.

Objective: To determine the CMC of this compound in the presence of a surfactant. Since this compound is a non-amphiphilic lipid, it will not form micelles on its own. This protocol describes its influence on the CMC of a known surfactant.

Methodology:

-

A stock solution of a surfactant (e.g., Polysorbate 80) in an aqueous medium is prepared.

-

A series of dilutions of the surfactant solution are made, both with and without a fixed concentration of this compound dispersed within them (likely requiring a co-solvent or melting and homogenization).

-

The surface tension of each solution is measured using a pendant drop tensiometer.

-

A graph of surface tension versus the logarithm of the surfactant concentration is plotted.

-

The CMC is determined as the concentration at which a sharp break in the curve occurs, indicating the formation of micelles.[5] The shift in the CMC in the presence of this compound provides insight into their interaction.

Application in Solid Lipid Nanoparticles (SLNs) for Drug Delivery

This compound's solid lipid nature makes it an excellent candidate for the core matrix of SLNs. SLNs are colloidal carriers that offer advantages such as controlled drug release, protection of labile drugs, and improved bioavailability.

Formulation of this compound-based SLNs

A typical formulation of this compound SLNs involves the lipid, an active pharmaceutical ingredient (API), a surfactant or a mixture of surfactants, and an aqueous phase.

dot

Caption: Workflow for the preparation of this compound-based Solid Lipid Nanoparticles.

Experimental Protocol: High-Pressure Homogenization for SLN Preparation

Objective: To prepare drug-loaded SLNs using this compound as the lipid matrix.

Methodology:

-

Lipid Phase Preparation: this compound and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

-

Aqueous Phase Preparation: The surfactant(s) are dissolved in the aqueous phase, which is heated to the same temperature as the lipid phase.

-

Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.[6]

-

Homogenization: The hot pre-emulsion is then passed through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar). This reduces the droplet size to the nanometer range.

-

Cooling and Solidification: The resulting hot nanoemulsion is rapidly cooled in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

-

Characterization: The formed SLNs are then characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Safety and Toxicology

While specific toxicological data for this compound is limited, information on the closely related compound, Myristyl myristate, provides a basis for its safety assessment.

Summary of Toxicological Data (based on Myristyl Myristate)

-

Acute Oral Toxicity: Non-toxic in rats.[7]

-

Acute Dermal Toxicity: Non-toxic in rabbits.[7]

-

Skin Irritation: Produced minimal to mild skin irritation in rabbits.[7]

-

Eye Irritation: Caused minimal eye irritation in rabbits.[7]

-

Sensitization: Did not cause sensitization in guinea pigs.[7]

Based on this data for a structurally similar compound, this compound is expected to have a favorable safety profile for topical and oral drug delivery applications. However, comprehensive toxicological studies are recommended for any new formulation intended for human use.

Signaling Pathways and Logical Relationships

The interaction of SLNs with cells is a critical aspect of their drug delivery mechanism. The following diagram illustrates a generalized pathway for the cellular uptake of SLNs.

dot

Caption: Generalized signaling pathway for the cellular uptake and intracellular drug release from SLNs.

Conclusion

This compound presents as a promising lipid excipient for the development of innovative drug delivery systems, particularly Solid Lipid Nanoparticles. Its physicochemical properties, though not yet extensively documented, suggest it can form stable, solid-core nanoparticles capable of encapsulating and delivering a variety of therapeutic agents. While its safety profile is inferred to be favorable based on related compounds, further specific toxicological evaluation is warranted. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore and optimize the use of this compound in their drug delivery research and development endeavors.

References

A Technical Guide to Myristyl Behenate for Researchers and Pharmaceutical Professionals

Abstract

This technical guide provides an in-depth overview of Myristyl behenate, a saturated wax ester, for its application in research, particularly within the pharmaceutical and drug development sectors. This document outlines its physicochemical properties, details experimental protocols for its synthesis and analysis, and explores its utility in drug delivery systems. All quantitative data is presented in a clear tabular format, and key experimental workflows are visualized using the DOT language for enhanced comprehension by a scientific audience.

Introduction

This compound (C36H72O2) is a wax ester composed of myristyl alcohol (a C14 fatty alcohol) and behenic acid (a C22 saturated fatty acid). As a member of the wax ester class of lipids, it possesses properties that make it a valuable compound in various industrial applications, including cosmetics and pharmaceuticals.[1] Its high molecular weight and hydrophobicity contribute to its function as an emollient, thickener, and stabilizer. In the context of drug development, wax esters are increasingly investigated for their role in creating sustained-release drug delivery systems and as lubricants in tablet and capsule manufacturing.[2][3] This guide serves as a core technical resource for professionals requiring detailed information on this compound.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 42233-09-0 | [1][4][5] |

| Molecular Formula | C36H72O2 | [1][6][7] |

| Molecular Weight | 536.96 g/mol | [1][6][7] |

| Physical State | Solid | [6][7] |

| Purity | >99% (when sourced from specialized suppliers) | [6][7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in a research setting. The following protocols are based on established methods for wax ester synthesis and characterization.

Enzymatic Synthesis of this compound

Enzymatic synthesis is preferred for its mild reaction conditions and high specificity, resulting in a purer product with fewer byproducts compared to traditional chemical esterification.[5][6]

Objective: To synthesize this compound from myristyl alcohol and behenic acid using an immobilized lipase catalyst.

Materials:

-

Myristic acid (≥98% purity)

-

Stearyl alcohol (≥98% purity)

-

Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)[8]

-

Solvent (e.g., n-hexane, optional for a solvent-based reaction)

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Ethanol

Equipment:

-

Jacketed glass reactor with a stirrer

-

Heating system

-

Vacuum pump (optional)

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In the jacketed glass reactor, combine equimolar amounts of myristic acid and stearyl alcohol. For a solvent-based reaction, add n-hexane.[8]

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical starting concentration is 10% by weight of the total substrates.[8]

-

Reaction Conditions: Heat the mixture to a desired temperature (e.g., 60°C) and stir at a constant rate (e.g., 200 rpm). Applying a vacuum can help remove the water byproduct, driving the reaction towards completion.[8]

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing the concentration of the remaining myristic acid via titration or gas chromatography (GC).[8]

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically after 8-24 hours), cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with the solvent and dried for reuse.[8]

-

Product Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash with a 5% sodium bicarbonate solution to remove any unreacted myristic acid.

-

Wash with distilled water until the aqueous layer is neutral.

-

The product can be further purified by crystallization from ethanol to remove unreacted stearyl alcohol.[8]

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound.[8]

-

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the purity assessment of wax esters, allowing for the separation and identification of the target compound and potential impurities such as unreacted starting materials.[9][10] High-temperature GC (HTGC) is often required for the direct analysis of intact long-chain wax esters.[11]

Objective: To determine the purity of a this compound sample and identify any impurities.

Materials:

-

This compound sample

-

High-purity solvent (e.g., hexane or toluene)

Equipment:

-

Gas chromatograph with a high-temperature-capable system and a split/splitless injector, coupled to a mass spectrometer.[10][11]

-

High-temperature capillary column (e.g., DB-1 HT fused-silica).[10][11]

-

Volumetric flasks

-

GC vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the chosen solvent. A final concentration of 0.1–1.0 mg/mL is recommended.[10]

-

Transfer the prepared sample into a GC vial.

-

-

GC-MS Instrumentation and Conditions:

-

Column: DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 µm film thickness) or similar.[10][11]

-

Injector: Split/splitless injector at 350°C.[10]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 250°C.

-

Ramp 2: 5°C/min to 320°C, hold for 10 minutes.[9]

-

-

Mass Spectrometer:

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Identify any impurity peaks by comparing their mass spectra with libraries and known standards of potential impurities (e.g., myristyl alcohol, behenic acid).

-

Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area.

-

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate key workflows.

Caption: Workflow for the enzymatic synthesis of this compound.

Applications in Drug Development

This compound and other wax esters are primarily utilized in pharmaceutical formulations as excipients. Their inert and lipidic nature makes them suitable for several applications:

-

Sustained-Release Matrices: Due to their hydrophobicity and slow erosion rate in aqueous environments, wax esters can be used to create matrix tablets that release the active pharmaceutical ingredient (API) over an extended period. This is particularly beneficial for drugs with a short biological half-life.

-

Lubricants for Tableting: In the manufacturing of oral solid dosage forms, lubricants are essential to prevent the tablet from sticking to the die and punches. Glyceryl behenate, a related lipidic excipient, is widely used for this purpose, and this compound can serve a similar function.[2][3]

-

Coating Agents: Wax esters can be used as hot-melt coating agents for powders or granules. This coating can protect the API from moisture, mask unpleasant tastes, or control its release profile.[2][3]

-

Lipid-Based Drug Delivery Systems: this compound can be a component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can enhance the oral bioavailability of poorly water-soluble drugs.[2]

The selection of this compound as an excipient should be guided by pre-formulation studies to ensure compatibility with the API and the desired release characteristics.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Glyceryl behenate - Wikipedia [en.wikipedia.org]

- 3. GLYCERYL BEHENATE - Ataman Kimya [atamanchemicals.com]

- 4. labinsights.nl [labinsights.nl]

- 5. apc-as.com [apc-as.com]

- 6. researchgate.net [researchgate.net]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

In-Vivo Safety and Toxicity Profile of Myristyl Behenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in-vivo safety and toxicity data for Myristyl behenate are limited in publicly available literature. This guide provides a comprehensive profile based on data from its constituent components, Myristyl alcohol and Behenic acid, and the closely related ester, Myristyl myristate. The information herein is intended for research and development purposes and should not be considered a definitive safety assessment for regulatory submission without further compound-specific testing.

Executive Summary

This compound is a long-chain fatty acid ester with potential applications in pharmaceutical and cosmetic formulations as an emollient, thickener, and stabilizer. Due to a lack of specific in-vivo toxicity studies on this compound, this technical guide synthesizes available data on its hydrolysis products—Myristyl alcohol and Behenic acid—and the analogous compound, Myristyl myristate, to construct a presumptive safety profile.